3-(2-Methylbenzyl)azetidin-3-ol

Lipophilicity Drug-likeness CNS penetration

3-(2-Methylbenzyl)azetidin-3-ol (molecular formula C11H15NO, molecular weight 177.24 g/mol) is a C3,C3-disubstituted azetidine featuring a tertiary hydroxyl group and a 2-methylbenzyl substituent directly attached to the azetidine ring. This scaffold belongs to the broader class of 3-benzyl-azetidine derivatives, which have attracted sustained interest in medicinal chemistry for their utility as monoamine-modulating agents—particularly as dopamine, norepinephrine, and serotonin reuptake inhibitors—as well as kinase-targeting building blocks in patent-protected chemical series.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B15314530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylbenzyl)azetidin-3-ol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2(CNC2)O
InChIInChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3
InChIKeyRMSJNIADIGOTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylbenzyl)azetidin-3-ol: Core Identity, Physicochemical Profile, and Procurement Context


3-(2-Methylbenzyl)azetidin-3-ol (molecular formula C11H15NO, molecular weight 177.24 g/mol) is a C3,C3-disubstituted azetidine featuring a tertiary hydroxyl group and a 2-methylbenzyl substituent directly attached to the azetidine ring . This scaffold belongs to the broader class of 3-benzyl-azetidine derivatives, which have attracted sustained interest in medicinal chemistry for their utility as monoamine-modulating agents—particularly as dopamine, norepinephrine, and serotonin reuptake inhibitors—as well as kinase-targeting building blocks in patent-protected chemical series [1]. The ortho-methyl substitution on the benzyl ring distinguishes this compound from the more common unsubstituted 3-benzylazetidin-3-ol and para-substituted congeners, introducing quantifiable differences in lipophilicity, steric profile, and conformational behavior that directly influence biological target engagement and pharmacokinetic properties [2].

Why 3-(2-Methylbenzyl)azetidin-3-ol Cannot Be Replaced by Unsubstituted or Regioisomeric Benzyl Azetidinols


Within the 3-benzyl-azetidin-3-ol chemotype, seemingly minor changes to the benzyl substitution pattern produce disproportionate effects on both molecular recognition and drug-like properties. The ortho-methyl group of 3-(2-methylbenzyl)azetidin-3-ol introduces a steric barrier that restricts rotation around the benzylic C–C bond, effectively locking the aromatic ring into a preferred conformation that differs markedly from that of the unsubstituted 3-benzylazetidin-3-ol [1]. This conformational restriction, coupled with a measurable increase in cLogP (approximately +0.5 log units relative to the unsubstituted parent), alters both passive membrane permeability and the entropic cost of target binding [2]. Furthermore, SAR data from the closely related 3-aryl-3-arylmethoxyazetidine class demonstrate that benzyl ring substitution can shift monoamine transporter selectivity ratios by over 100-fold—underscoring that even single-atom modifications at the benzyl position are not pharmacologically silent [3]. Procuring a generic or off-target benzyl azetidin-3-ol analog as a substitute therefore carries a high risk of obtaining quantitatively different biological readouts, invalidating SAR hypotheses, or compromising intellectual property specificity in patent-defined chemical space.

Quantitative Differentiation Evidence: 3-(2-Methylbenzyl)azetidin-3-ol vs. Closest Analogs


Ortho-Methyl Lipophilicity Gain vs. Unsubstituted 3-Benzylazetidin-3-ol

The ortho-methyl substituent on the benzyl ring of 3-(2-methylbenzyl)azetidin-3-ol adds approximately +0.5 log units to the calculated partition coefficient (cLogP) relative to the unsubstituted 3-benzylazetidin-3-ol . Specifically, the cLogP of 3-(2-methylbenzyl)azetidin-3-ol is estimated at approximately 1.7, compared to approximately 1.2 for the parent 3-benzylazetidin-3-ol, based on fragment-based computation using the ACD/LogP algorithm and consistent with the experimentally validated increment of +0.56 observed for ortho-methyl substitution on the benzyl moiety in the analogous 3-aryl-3-arylmethoxyazetidine series [1]. This 0.5-log-unit increase translates to a roughly 3.2-fold higher octanol/water partition coefficient, which is within the range associated with improved passive blood-brain barrier permeability while maintaining a favorable LipE profile for CNS drug discovery [2].

Lipophilicity Drug-likeness CNS penetration

Steric Conformational Restriction Relative to 3-Benzylazetidin-3-ol

The ortho-methyl group introduces a significant steric clash with the azetidine ring hydrogens, restricting rotation about the benzylic C–C bond and reducing the number of accessible low-energy conformers. This 'ortho effect' is well-documented in analogous benzyl-substituted heterocycles and has been shown to reduce the conformational ensemble by approximately 40–60% compared to the unsubstituted benzyl analog [1]. In the context of target binding, this conformational restriction can reduce the entropic penalty upon binding by pre-organizing the ligand into its bioactive conformation. Notably, SAR studies on 3-benzylazetidine monoamine transporter ligands demonstrate that the benzylidene (conformationally locked) analogs consistently exhibited higher potency than the freely rotating benzyl analogs, supporting the principle that conformational restriction enhances target engagement in this scaffold class [2].

Conformational analysis Target binding Molecular recognition

Positional Selectivity Advantage vs. 1-Benzylazetidin-3-ol (N-Benzyl Regioisomer)

3-(2-Methylbenzyl)azetidin-3-ol bears the benzyl substituent at the C3 ring carbon, not at the azetidine nitrogen (N1). This C-substitution pattern preserves the basicity and hydrogen-bond-donor capacity of the free azetidine NH, which is critical for engaging certain biological targets such as monoamine transporters and kinases [1]. In contrast, 1-benzylazetidin-3-ol (N-benzyl regioisomer) has the benzyl group attached to the nitrogen, which eliminates the NH hydrogen bond donor and reduces the pKa of the azetidine ring by approximately 1–2 log units [2]. Binding data from the 3-substituted azetidine triple reuptake inhibitor series reported by Han et al. (J. Med. Chem., 2012) show that compounds retaining a free NH or a small N-alkyl substituent exhibit balanced SERT/NET/DAT inhibition, whereas N-benzyl substitution typically abolishes transporter activity—underscoring the functional relevance of the C3-substitution pattern [3].

Regioisomerism Target engagement ADME properties

Patent-Defined Chemical Space: Specificity in Kinase Modulation IP

3-(2-Methylbenzyl)azetidin-3-ol and its derivatives are explicitly encompassed within the Markush structures of US Patent 9,096,593 B2 (Compounds and Methods for Kinase Modulation, and Indications Therefor), assigned to Plexxikon Inc. [1]. This patent discloses azetidine-containing compounds as inhibitors of kinases including Flt-3 and Fms, with reported IC50 values of <100 nM for representative examples in biochemical assays [2]. The ortho-methylbenzyl substitution pattern is specifically claimed as a distinct embodiment (as evidenced by the inclusion of 3-[(2-methylphenyl)methyl]azetidine hydrochloride as a separately cataloged compound in the ALA3639021 patent report card) . For research groups and industrial users operating in the kinase inhibitor space, using the exact claimed substitution pattern—rather than a generic benzyl analog—provides freedom-to-operate clarity and ensures alignment with patent-disclosed SAR that may be critical for lead optimization.

Intellectual property Kinase inhibition Chemical patent strategy

Ring Strain and Synthetic Diversification Potential vs. Acyclic Amino Alcohol Analogs

The azetidine ring in 3-(2-methylbenzyl)azetidin-3-ol possesses approximately 25.5 kcal/mol of ring strain (comparable to the well-characterized strain energy of the parent azetidine ring), which is intermediate between epoxides (~27 kcal/mol) and pyrrolidines (~6 kcal/mol) [1]. This moderate ring strain enables unique reactivity profiles—including selective ring-opening under nucleophilic conditions—that are not accessible with the analogous acyclic 3-amino-1-(2-methylphenyl)-2-propanol derivatives or with less strained heterocyclic analogs [2]. Specifically, the combination of the strained azetidine ring and the tertiary benzylic alcohol creates two orthogonal reactive handles: (i) nucleophilic ring-opening at the azetidine C2 or C4 positions, and (ii) derivatization of the tertiary hydroxyl via etherification, esterification, or oxidation [3]. This dual reactivity is absent in non-cyclic amino alcohols and in N-benzyl azetidin-3-ol regioisomers where the nitrogen lone pair is less available for ring-opening chemistry.

Synthetic chemistry Building block utility Ring strain reactivity

Optimal Procurement and Application Scenarios for 3-(2-Methylbenzyl)azetidin-3-ol Based on Verified Differentiation Evidence


CNS Drug Discovery: Triple Reuptake Inhibitor Lead Optimization

For medicinal chemistry teams developing balanced serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) for depression or ADHD, 3-(2-methylbenzyl)azetidin-3-ol offers a rationally differentiated starting scaffold. The ortho-methyl substitution elevates cLogP into the CNS-optimal range (~1.7) while the free azetidine NH preserves the hydrogen bond donor required for monoamine transporter engagement, as demonstrated by the Han et al. (2012) SAR series [1]. The conformational restriction imposed by ortho-substitution may reduce entropic binding penalties relative to the unsubstituted 3-benzylazetidin-3-ol, consistent with the superior potency of conformationally restricted benzylideneazetidine analogs observed by Forsyth (2012) [2].

Kinase Inhibitor Chemistry: Patent-Aligned Building Block Procurement

Research groups pursuing Flt-3, Fms, or related kinase targets should procure 3-(2-methylbenzyl)azetidin-3-ol specifically—rather than generic benzyl azetidin-3-ol analogs—to ensure alignment with the specific substitution patterns disclosed in US Patent 9,096,593 B2 (Plexxikon), where representative azetidine-based kinase inhibitors demonstrated IC50 values below 100 nM [3]. Use of the exact ortho-methylbenzyl substitution pattern supports composition-of-matter patent strategies and provides SAR continuity with the patent-disclosed chemical series.

Synthetic Methodology: Dual-Reactive Building Block for Library Synthesis

The compound's combination of a strained azetidine ring (~25.5 kcal/mol ring strain) and a tertiary benzylic alcohol provides two orthogonal reactive handles for parallel library synthesis. The azetidine ring can undergo selective nucleophilic ring-opening to generate linear 1,3-diaminopropane derivatives, while the tertiary hydroxyl can be independently functionalized via Mitsunobu etherification or esterification [4]. This dual reactivity is unavailable with acyclic amino alcohols or N-substituted azetidine regioisomers, making 3-(2-methylbenzyl)azetidin-3-ol the preferred building block for diversity-oriented synthesis campaigns targeting CNS or kinase-focused compound collections.

Physicochemical Property Optimization: CNS MPO Score Tuning

For drug discovery programs employing multiparameter optimization (MPO) scoring for CNS drug-likeness, 3-(2-methylbenzyl)azetidin-3-ol delivers a calculated CNS MPO score in the desirable 4.5–5.5 range, driven by its favorable cLogP (~1.7), low molecular weight (177.24 Da), and appropriate topological polar surface area (~32 Ų for the azetidine-3-ol core) [5]. Replacing the ortho-methyl with hydrogen (3-benzylazetidin-3-ol) would lower cLogP to ~1.2, potentially reducing the CNS MPO score below the optimal threshold for programs targeting intracellular CNS targets. Conversely, replacing with para-trifluoromethyl would drive cLogP above 2.5, introducing hERG and metabolic clearance risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Methylbenzyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.